molecular formula C10H16O2 B14651607 2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one CAS No. 42348-11-8

2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one

Cat. No.: B14651607
CAS No.: 42348-11-8
M. Wt: 168.23 g/mol
InChI Key: ONZNXLMXHFTLAK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone and features a hydroxyl group, a methyl group, and a prop-1-en-2-yl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one typically involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the catalytic conversion of biomass-derived feedstocks. For example, the hydrogenation of 5-hydroxymethylfurfural (HMF) to 1-hydroxy-2,5-hexanedione (HHD) followed by isomerization to this compound using a solid base catalyst . This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: 2-Oxo-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one.

    Reduction: 2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexanol.

    Substitution: 2-Chloro-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one.

Scientific Research Applications

2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating

Properties

CAS No.

42348-11-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-hydroxy-3-methyl-2-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-7(2)10(12)8(3)5-4-6-9(10)11/h8,12H,1,4-6H2,2-3H3

InChI Key

ONZNXLMXHFTLAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=O)C1(C(=C)C)O

Origin of Product

United States

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